1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one
Description
This compound is a spirocyclic quinoxaline derivative featuring a cyclopentane ring fused to a quinoxaline core via a spiro junction. The compound’s structural complexity and functional groups suggest utility in drug discovery, particularly for targeting enzymes or receptors via its electrophilic chloroacetyl moiety .
Properties
IUPAC Name |
4-(2-chloroacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-12(18)17-11-6-2-1-5-10(11)16-13(19)14(17)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMCYNWXHLWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a chloroacetyl group, such as chloroacetyl chloride, are known to be bifunctional, meaning they can interact with multiple targets.
Mode of Action
The mode of action of this compound is likely related to its bifunctional nature. The acyl chloride part of the molecule can easily form esters and amides, while the other end of the molecule can form other linkages, for example, with amines. This allows the compound to interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of dipeptidyl peptidase iv (dpp-iv) inhibitors. DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position. Inhibition of DPP-IV extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance.
Result of Action
Based on the potential target of dpp-iv, it could potentially have effects on insulin secretion and glucose tolerance.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the reactivity of the acyl chloride group can be influenced by the pH of the environment. .
Biological Activity
1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which integrates elements of cyclopentane and quinoxaline, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 278.73 g/mol
- CAS Number : 878259-34-8
Biological Activity
Research indicates that compounds related to this compound exhibit notable biological activities, particularly antibacterial properties. Below are key findings from various studies:
Antibacterial Activity
Studies have shown that derivatives of this compound demonstrate effectiveness against multiple bacterial strains. The unique spirocyclic architecture may enhance its interaction with bacterial targets, leading to bactericidal effects. For instance, preliminary interaction studies suggest potential binding to bacterial ribosomes or enzymes crucial for cell wall synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the quinoxaline core through cyclization reactions.
- Introduction of the chloroacetyl group via acylation.
- Spirocyclization to form the final compound.
These steps can yield high purity and yield rates, making it suitable for further biological testing.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Quinoxaline core without spiro structure | Antibacterial |
| 2-Chloro-N-(substituted phenyl)acetamide | Chloroacetamide derivative | Antimicrobial |
| 4-Acetamidoquinoline | Quinolone derivative | Antimalarial |
Case Studies and Research Findings
Recent research has highlighted the potential of spirocyclic compounds in treating resistant bacterial infections. For example:
- Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics.
- Anti-inflammatory Activity Assessment : In vitro assays indicated that related spirocyclic compounds could inhibit pro-inflammatory cytokine production, offering insights into their potential use in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Spiro Ring Variations
6'-Fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one
- Structure : Substitutes cyclopentane with a smaller cyclobutane ring and includes a fluorine atom at the 6'-position.
- Molecular Formula : C₁₁H₁₁FN₂O; Molecular Weight: 206.22 .
- Fluorine’s electronegativity may improve bioavailability or binding affinity in biological systems compared to the chloroacetyl group.
- Applications : Marketed by American Elements as a life science building block, indicating relevance in high-throughput screening .
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one Derivatives
- Structure: Replaces quinoxaline with a quinazoline core (two nitrogens in adjacent positions).
- Synthesis: Optimized yields up to 92% via reactions of isatoic anhydride, amines, and cyclopentanone under acetic acid catalysis .
- Key Difference: Quinazoline’s electron-deficient aromatic system may alter reactivity compared to quinoxaline, influencing interactions in catalytic or biological contexts.
Spiropiperidine Derivatives (e.g., 1'-acyl-1-benzyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines])
- Structure: Piperidine replaces quinoxaline, and spiro rings vary (e.g., cyclohexane).
- Synthesis : Acylation reactions achieve >90% yields, though GC-MS data show low molecular ion intensity (0.5–8%), complicating analytical characterization .
- Functional Relevance : The absence of a chloroacetyl group limits electrophilic reactivity but enhances stability for storage.
Substituent and Functional Group Comparisons
Chloroacetyl vs. Fluoro/Methoxy Groups
- Chloroacetyl (Target Compound) : Introduces a reactive site for nucleophilic substitution (e.g., with amines or thiols), enabling covalent binding to biological targets. This contrasts with the inert fluorine in 6'-fluoro derivatives .
- Methoxy and Hydroxy Groups : Observed in compounds like 1’-(3,4,5-trihydroxybenzoyl)-spiro derivatives, these groups enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Cyano and Chloro Substituents
- 6'-Chloro-3'-phenyl-spiro[cyclohexane-1,2'-quinolin]-4'-one (10kk): Exhibits a high yield (79%) due to the electron-withdrawing chloro group stabilizing intermediates during synthesis. The chloro substituent also increases lipophilicity compared to the target compound’s chloroacetyl group .
Physicochemical and Analytical Data
- 6'-Fluoro-spiro[cyclobutane-quinoxaline]: Liquid at room temperature (Storage: +4°C), contrasting with solid spiroquinazolines and quinolines .
- Chloroacetyl Derivative : Likely a solid with moderate solubility in polar solvents due to the chloroacetyl group’s polarity. Analytical characterization would require advanced techniques (e.g., HRMS, 2D NMR) to resolve spiro junction complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
